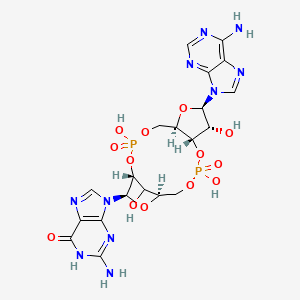
2',3'-cGAMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate (2’,3’-cGAMP) is a cyclic dinucleotide that plays a crucial role in the innate immune response of mammalian cells. It is synthesized by the enzyme cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase (cGAS) in response to the presence of double-stranded DNA in the cytoplasm. This compound acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) pathway, which leads to the production of type I interferons and other immune-modulatory genes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The chemical synthesis of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate involves multiple steps and often results in low yields. One method involves the use of organic solvents and complex reaction conditions .
Industrial Production Methods
To achieve a more efficient and environmentally friendly production process, recombinant production methods have been developed. For instance, the murine cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase (mcGAS) can be expressed in Escherichia coli cells. The recombinant enzyme catalyzes the formation of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate, which is then secreted into the supernatant. Optimization of media composition, supplementation of divalent cations, and temperature control can significantly improve yields .
Analyse Chemischer Reaktionen
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable cyclic structure.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the phosphate groups.
Common reagents and conditions used in these reactions include enzymes like phosphodiesterases and specific buffer solutions to maintain optimal pH levels. The major products formed from these reactions are Guanosine Monophosphate and Adenosine Monophosphate .
Wissenschaftliche Forschungsanwendungen
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate has a wide range of scientific research applications:
Immunotherapy: It is being explored as a potential immunotherapeutic agent for cancer treatment due to its ability to activate the STING pathway.
Vaccine Adjuvants: The compound is used as an adjuvant to enhance the immune response to vaccines.
Antiviral Research: Its role in the innate immune response makes it a valuable tool in antiviral research.
Cancer Research: 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate is studied for its ability to modulate the tumor microenvironment and enhance anti-tumor immunity.
Wirkmechanismus
The mechanism of action of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate involves its synthesis by cGAS in response to cytosolic double-stranded DNA. The compound then binds to STING, a membrane protein located in the endoplasmic reticulum. This binding triggers the oligomerization and translocation of STING to the trans-Golgi network, initiating a signaling cascade that activates TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). The activation of these molecules leads to the production of type I interferons and other immune-modulatory genes .
Vergleich Mit ähnlichen Verbindungen
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate is unique among cyclic dinucleotides due to its mixed linkage, consisting of both 2’→5’ and 3’→5’ phosphodiester bonds. This structure differentiates it from other cyclic dinucleotides like cyclic diguanosine monophosphate (c-diGMP) and cyclic diadenosine monophosphate (c-diAMP), which have canonical 3’→5’ linkages .
Similar Compounds
Cyclic diguanosine monophosphate (c-diGMP): A bacterial second messenger involved in biofilm formation and virulence.
Cyclic diadenosine monophosphate (c-diAMP): Another bacterial second messenger that regulates various physiological processes.
2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate’s ability to activate the STING pathway and its role in the innate immune response make it a unique and valuable compound in scientific research .
Eigenschaften
Molekularformel |
C20H24N10O13P2 |
|---|---|
Molekulargewicht |
674.4 g/mol |
IUPAC-Name |
2-amino-9-[(1R,6R,8R,9R,10S,15R,17R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10?,11-,12-,13-,18-,19-/m1/s1 |
InChI-Schlüssel |
XRILCFTWUCUKJR-WGKJRFPRSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)O)O)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








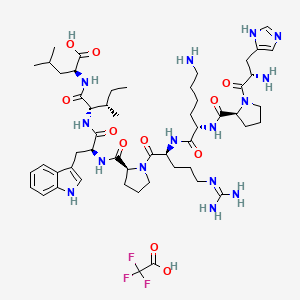
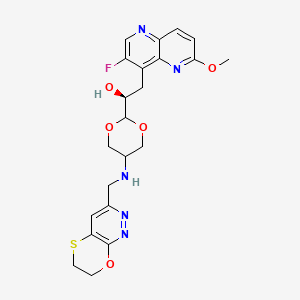

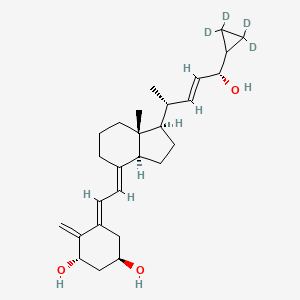
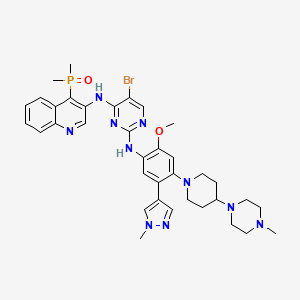

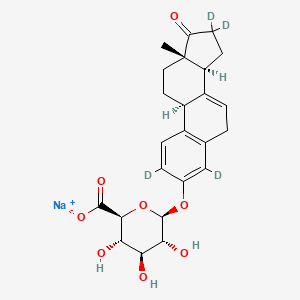
![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
